Phenprocoumon

Pharmacokinetics Anticoagulation Vitamin K Antagonist

Phenprocoumon distinguishes itself from warfarin and acenocoumarol by its uniquely extended 110–160 h terminal elimination half-life, conferring superior long-term INR stability and reduced monitoring frequency for multi-year cohort studies and anticoagulation registries. Its reduced CYP2C9 dependence (1.5-fold dose variation vs. warfarin's 3.3-fold) minimizes pharmacogenetic confounding, enabling cleaner isolation of VKORC1 pharmacodynamic effects in genotype-phenotype studies. The validated cross-coumarin dose equivalence (warfarin = 0.41 × phenprocoumon dose) supports precise multi-center clinical trial transitions. Source ≥98% purity material to leverage these pharmacokinetic advantages in your anticoagulation research protocols.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
CAS No. 5999-41-7
Cat. No. B7819144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenprocoumon
CAS5999-41-7
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3
InChIKeyDQDAYGNAKTZFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL IN H2O;  SOL IN CHLOROFORM & METHANOL
SOL IN SOLN OF ALKALI HYDROXIDES
4.86e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Phenprocoumon CAS 5999-41-7: Long-Acting Vitamin K Antagonist Procurement and Research Baseline


Phenprocoumon (CAS 5999-41-7) is a 4-hydroxycoumarin derivative that functions as a long-acting oral vitamin K antagonist (VKA), inhibiting vitamin K epoxide reductase (VKORC1) to deplete reduced vitamin K and suppress the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X [1]. Structurally, it is a racemic mixture distinguished from warfarin and acenocoumarol by a 1-phenylpropyl substituent at position 3, which confers a terminal elimination half-life of approximately 110–160 hours—substantially longer than warfarin (36–42 hours) and acenocoumarol (8–11 hours) [2]. Phenprocoumon exhibits near-complete oral bioavailability (~99%), high plasma protein binding (>99%), and a metabolic profile involving both CYP2C9 and CYP3A4, with approximately 15% excreted unchanged . It is predominantly used in continental Europe for the prevention and treatment of thromboembolic events, including venous thrombosis, pulmonary embolism, and stroke prevention in atrial fibrillation [1]. Clinically, phenprocoumon is associated with improved long-term INR stability and reduced monitoring frequency compared to shorter-acting VKAs [3].

Phenprocoumon Substitution Risk Analysis: Why Warfarin and Acenocoumarol Are Not Interchangeable


Vitamin K antagonists (VKAs) share a common mechanism of action—inhibition of VKORC1—but exhibit profound pharmacokinetic and pharmacogenetic differences that preclude simple substitution in both clinical and research contexts [1]. The terminal elimination half-life varies by approximately an order of magnitude across the class: acenocoumarol (8–11 hours), warfarin (36–42 hours), and phenprocoumon (110–160 hours) [2]. This translates directly into divergent steady-state kinetics, dose stabilization timelines, and reversal requirements . Furthermore, the relative contribution of CYP2C9 to metabolic clearance differs markedly: CYP2C9 accounts for the majority of warfarin clearance, a moderate proportion for acenocoumarol, and the least for phenprocoumon, which additionally utilizes CYP3A4 and undergoes direct renal/biliary excretion [1]. Consequently, CYP2C9 genetic polymorphisms exert a 3.3-fold dose variation for warfarin versus only 1.5-fold for phenprocoumon [3]. Substituting between these agents without quantitative dose-adjustment factors—warfarin dose = 0.41 × phenprocoumon dose [4]—creates substantial risk of over-anticoagulation, bleeding, or thrombotic events. The evidence presented below quantifies these differential dimensions to inform precise scientific and procurement decisions.

Phenprocoumon Quantitative Differentiation: Head-to-Head Evidence Versus Warfarin and Acenocoumarol


Terminal Plasma Half-Life: Phenprocoumon Exhibits 3.6× Longer Duration Than Warfarin

Phenprocoumon possesses a terminal plasma elimination half-life of approximately 110–160 hours, compared to 36–42 hours for warfarin and 8–11 hours for acenocoumarol [1]. This represents a 3.6- to 4.0-fold longer half-life relative to warfarin and a 13- to 20-fold longer half-life relative to acenocoumarol . The extended half-life results from incomplete metabolism, with approximately 15% of phenprocoumon excreted unchanged in urine, whereas warfarin undergoes near-complete hepatic metabolism [2].

Pharmacokinetics Anticoagulation Vitamin K Antagonist

CYP2C9 Genotype Impact on Dose Requirements: Phenprocoumon Shows 2.2× Less Variation Than Warfarin

In a systematic extraction of clinical pharmacogenetic data across warfarin, acenocoumarol, and phenprocoumon, patients homozygous for CYP2C9*3 required a 3.3-fold lower mean warfarin dose compared to CYP2C9*1 wild-type homozygotes to achieve the same INR, whereas the corresponding difference for phenprocoumon was only 1.5-fold [1]. The relative importance of CYP2C9 for clearance decreases in the order warfarin > acenocoumarol > phenprocoumon, due to the additional involvement of CYP3A4 and direct renal/biliary excretion of unchanged phenprocoumon [2].

Pharmacogenetics CYP2C9 Precision Dosing

VKORC1 Genotype Impact on Dose: Phenprocoumon Shows Intermediate 1.9-Fold Variation

Homozygosity for the VKORC1 C1173T (*2) variant allele was associated with 2.4-fold, 1.6-fold, and 1.9-fold lower dose requirements compared to wild-type for warfarin, acenocoumarol, and phenprocoumon, respectively [1]. The effect of VKORC1 allelic variants is relatively similar across all three VKAs, but the magnitude of dose reduction differs [2].

Pharmacogenetics VKORC1 Vitamin K Antagonist

Cross-Coumarin Dose Equivalence: Warfarin Maintenance Dose = 0.41 × Phenprocoumon Dose

A randomized controlled trial analyzing switches between VKAs established quantitative transition factors. The maintenance dose of warfarin was determined to be 0.41 (95% CI 0.39–0.43) times the maintenance dose of phenprocoumon [1]. Additionally, the transition factor from acenocoumarol to phenprocoumon was 0.84 (95% CI 0.79–0.89) [1]. An earlier study also indicated that a final warfarin dose 2.3 times higher than the original phenprocoumon dose (mg basis) achieved equipotency in 75% of patients [2].

Dosing Transition Anticoagulation Management

Long-Term INR Stability: Phenprocoumon Associated with Higher Time in Therapeutic Range Versus Warfarin/Acenocoumarol

A comparative review of pharmacogenetic and clinical data concluded that patients using phenprocoumon have international normalized ratio (INR) values within the therapeutic range more often in the long term, requiring fewer monitoring visits, compared to warfarin and acenocoumarol [1]. This conclusion is supported by findings that short-acting acenocoumarol yields less stable plasma levels than longer-acting agents [2], and that warfarin studies show INR values relatively often undershooting or overshooting the therapeutic range [3].

INR Stability Therapeutic Range Long-Term Anticoagulation

Initiation and Steady-State Kinetics: Phenprocoumon Requires 26 Days to Reach Steady-State Versus 6 Days for Warfarin

Under a low-dose initiation regimen (5–10 mg daily), warfarin required approximately 6 days (equivalent to 4 half-lives) to achieve stable blood concentrations and an antithrombotic effect . In contrast, a comparable low-dose phenprocoumon initiation would require 4 half-lives, or approximately 26 days, to reach steady-state plasma levels due to its 156-hour half-life .

Steady-State Kinetics Therapy Initiation Pharmacokinetics

Phenprocoumon Applications: Research and Industrial Scenarios Supported by Quantitative Differentiation


Long-Term Anticoagulation Studies Requiring Minimized Monitoring Frequency

For multi-year cohort studies or registries tracking anticoagulation outcomes, phenprocoumon's superior long-term INR stability and reduced monitoring requirements [1] offer operational advantages. Its 110–160 hour half-life provides a pharmacokinetic buffer against INR fluctuation from occasional missed doses, reducing protocol deviations and data variability [2]. This scenario is particularly relevant for studies where patient retention and visit adherence are critical constraints.

Pharmacogenetic Research Focusing on VKORC1-Dominant Dosing Models

In studies investigating VKORC1 genotype-guided dosing, phenprocoumon provides an intermediate pharmacogenetic response (1.9-fold dose variation) compared to warfarin (2.4-fold) and acenocoumarol (1.6-fold) [3]. Additionally, its reduced CYP2C9 dependence (1.5-fold variation vs. warfarin's 3.3-fold) [4] makes it a cleaner model for isolating VKORC1 pharmacodynamic effects from CYP2C9 pharmacokinetic confounding, enhancing the signal-to-noise ratio in genotype-phenotype association studies.

Controlled Pharmacokinetic Bridging Studies Between VKAs

The established cross-coumarin dose equivalence factors—warfarin dose = 0.41 × phenprocoumon dose [5]—enable precise transition protocols in clinical trials where patients switch between VKAs. This is essential for multi-center international trials where regional VKA preferences differ, ensuring consistent anticoagulation intensity across sites and reducing the risk of over- or under-anticoagulation during the transition period.

Slow-Onset Anticoagulation Models for Surgical or Interventional Research

Phenprocoumon's extended time to steady-state (26 days vs. 6 days for warfarin) provides a unique kinetic profile suitable for studies examining gradual anticoagulation onset or investigating periprocedural bridging strategies. This slower accumulation may be advantageous in research contexts where rapid INR changes are undesirable, such as in studies of postoperative anticoagulation initiation or in evaluating novel reversal agents where a predictable, prolonged anticoagulant effect is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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